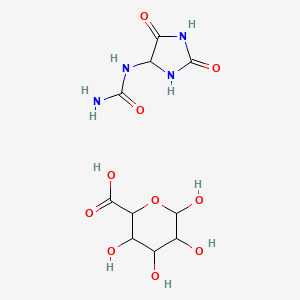
(2,5-Dioxoimidazolidin-4-yl)urea;3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxoimidazolidin-4-yl)urea and 3,4,5,6-tetrahydroxyoxane-2-carboxylic acid are two distinct chemical compounds. (2,5-Dioxoimidazolidin-4-yl)urea, also known as allantoin, is a diureide of glyoxylic acid. It is commonly found in botanical extracts of the comfrey plant and is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. 3,4,5,6-tetrahydroxyoxane-2-carboxylic acid, also known as ascorbic acid or vitamin C, is a vital nutrient for humans and certain other animal species. It is an essential nutrient involved in the repair of tissue and the enzymatic production of certain neurotransmitters.
Preparation Methods
(2,5-Dioxoimidazolidin-4-yl)urea:
Oxidation of Urea Acid: This method involves the oxidation of urea acid using potassium permanganate.
Heating with Dichloroacetic Acid and Urea: This method involves heating urea with dichloroacetic acid.
Direct Condensation of Glyoxylic Acid with Urea: Glyoxylic acid, obtained by the oxidation of glyoxal, is directly condensed with urea.
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
Reichstein Process: This is a classical method involving the hydrogenation of D-glucose to D-sorbitol, followed by oxidation to L-sorbose, and then further oxidation to 2-keto-L-gulonic acid, which is then lactonized to ascorbic acid.
Two-Step Fermentation Process: This modern method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using microorganisms, followed by chemical conversion to ascorbic acid.
(2,5-Dioxoimidazolidin-4-yl)urea:
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
- The two-step fermentation process is widely used in the industrial production of ascorbic acid due to its cost-effectiveness and higher yield.
Chemical Reactions Analysis
(2,5-Dioxoimidazolidin-4-yl)urea:
Oxidation: It can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
(2,5-Dioxoimidazolidin-4-yl)urea:
- Common reagents include potassium permanganate for oxidation and dichloroacetic acid for condensation reactions .
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
- Common reagents include hydrogen peroxide for oxidation and various acids and bases for substitution reactions.
(2,5-Dioxoimidazolidin-4-yl)urea:
- Major products include various oxidized and reduced derivatives.
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
- Major products include dehydroascorbic acid and various substituted derivatives.
Scientific Research Applications
(2,5-Dioxoimidazolidin-4-yl)urea:
Chemistry: Used as a corrosion inhibitor for metals.
Biology: Promotes cell proliferation and wound healing.
Medicine: Used in dermatological products for its soothing and healing properties.
Industry: Used in cosmetics and personal care products for its moisturizing and skin-soothing properties.
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Essential for collagen synthesis and immune function.
Medicine: Used to prevent and treat scurvy, a disease resulting from vitamin C deficiency.
Industry: Used as an antioxidant in food and beverages to prevent oxidation and spoilage.
Mechanism of Action
(2,5-Dioxoimidazolidin-4-yl)urea:
- The compound promotes cell proliferation and wound healing by stimulating the growth of epithelial cells and fibroblasts. It also acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer .
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
- Ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and protein metabolism. It also functions as an antioxidant by donating electrons to neutralize free radicals.
Comparison with Similar Compounds
(2,5-Dioxoimidazolidin-4-yl)urea:
- Similar compounds include urea, allantoin, and various imidazolidinyl urea derivatives. Its unique properties include its ability to promote cell proliferation and wound healing, as well as its use as a corrosion inhibitor .
3,4,5,6-tetrahydroxyoxane-2-carboxylic acid:
- Similar compounds include other vitamins such as vitamin E (tocopherol) and vitamin A (retinol). Its uniqueness lies in its essential role in collagen synthesis and immune function, as well as its potent antioxidant properties.
Properties
Molecular Formula |
C10H16N4O10 |
|---|---|
Molecular Weight |
352.26 g/mol |
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)urea;3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11) |
InChI Key |
DCFWIZFONLVPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















